molecular formula C41H26O26 B1239417 (2R,42R,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone

(2R,42R,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone

Cat. No. B1239417
M. Wt: 934.6 g/mol
InChI Key: UDYKDZHZAKSYCO-OHJDNFKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,42R,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone is a natural product found in Quercus mongolica, Pleroma urvilleanum, and other organisms with data available.

Scientific Research Applications

Cyclization and Rearrangement in Diterpenoids

Research on similar complex compounds has led to insights into cyclization and rearrangement processes in diterpenoids. For instance, Vlad et al. (2004) studied the dehydration of a pentamethyltetracyclo compound, which resulted in a mixture of substances, including previously undescribed hydrocarbons with new carbon skeletons (Vlad et al., 2004).

Asymmetric Synthesis of Long-Chain Polyols

Schwenter and Vogel (2000) developed a method for the asymmetric synthesis of long-chain polyols and their derivatives. This approach is based on the Sharpless asymmetric dihydroxylation and could potentially be applied to synthesize derivatives of the specified compound (Schwenter & Vogel, 2000).

Stereochemistry of Himachalene-Type Sesquiterpenes

Muto, Bando, and Mori (2004) synthesized and established the stereochemistry of himachalene-type sesquiterpenes. Understanding the stereochemistry of such complex molecules can be crucial for comprehending the structural and functional properties of similar compounds (Muto et al., 2004).

Self Inclusion in a Calix[5]arene Structure

Gallagher et al. (1994) explored the self-inclusion properties of a pentahydroxy-p-tert-butylcalix[5]arene. Their research provides valuable insights into the behavior of complex organic structures, which could be relevant for understanding the self-assembly properties of the specified compound (Gallagher et al., 1994).

New Cyclophane Structures

Kabaleeswaran et al. (1996) reported on the structure of a new cyclophane, which could offer insights into the structural possibilities of similarly complex compounds (Kabaleeswaran et al., 1996).

properties

Product Name

(2R,42R,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone

Molecular Formula

C41H26O26

Molecular Weight

934.6 g/mol

IUPAC Name

(2R,42R,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone

InChI

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2/t11?,31-,34-,35-,36?/m1/s1

InChI Key

UDYKDZHZAKSYCO-OHJDNFKWSA-N

Isomeric SMILES

C1C2[C@H](C3[C@H]4[C@@H](C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

SMILES

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

synonyms

castalagin
vescalagin
vescalagin, (33beta)-isomer
vescalene
vescalin

Origin of Product

United States

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